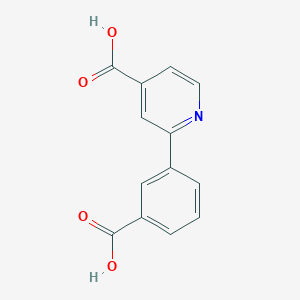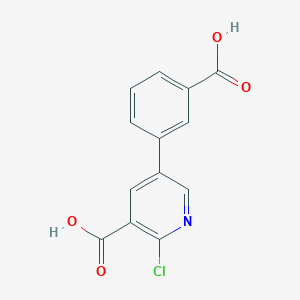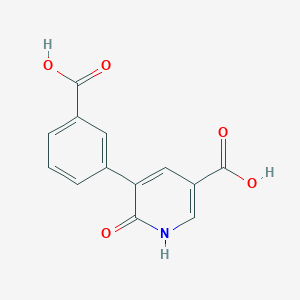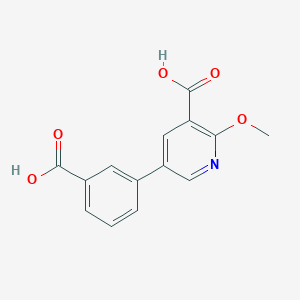
5-(4-Carboxyphenyl)picolinic acid
概要
説明
5-(4-Carboxyphenyl)picolinic acid is a compound that features a picolinic acid moiety substituted with a carboxyphenyl group
科学的研究の応用
5-(4-Carboxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Its potential as a ligand for metal-based drugs is being explored.
作用機序
Target of Action
The primary target of 5-(4-Carboxyphenyl)picolinic acid are the Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, causing a change in their structures and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs makes it an effective anti-infective and immunomodulator .
Biochemical Pathways
The compound affects the pathways involving ZFPs. By disrupting the structure of ZFPs, it inhibits their function, affecting processes such as viral replication and packaging . The compound’s role in zinc transport also influences various biochemical pathways .
Pharmacokinetics
The compound is a pyridine carboxylate metabolite of tryptophan , suggesting it may be metabolized in the body
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ZFP function, which can disrupt viral replication and packaging . This makes it an effective anti-viral in vitro and in vivo .
Action Environment
The compound has been used in the synthesis of coordination compounds, suggesting that it may interact with various environmental factors
将来の方向性
The use of 5-(4-Carboxyphenyl)picolinic acid in the synthesis of new coordination polymers suggests potential applications in the field of materials science . Additionally, the compound’s ability to form coordination polymers with different metal ions could be explored further . The compound could also be studied for its potential applications in sensing or catalytic reactions .
生化学分析
Biochemical Properties
5-(4-Carboxyphenyl)picolinic acid has been used as a building block for the synthesis of coordination compounds
Cellular Effects
It has been used in the synthesis of coordination compounds, which have been shown to have various effects on cells .
Molecular Mechanism
It is known to be involved in the synthesis of coordination compounds, which can interact with various biomolecules
Temporal Effects in Laboratory Settings
Coordination compounds synthesized using this compound have been studied .
Metabolic Pathways
It is known that tryptophan metabolism produces picolinic acid
準備方法
The synthesis of 5-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a carboxyphenyl derivative under specific conditions. One common method is the hydrothermal self-assembly process, where the compound is synthesized using metal chlorides and N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
化学反応の分析
5-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the use of metal salts and chelating ligands under controlled conditions. For example, the compound can react with nickel or cobalt salts in the presence of 2,2’-bipyridine to form coordination polymers . The major products of these reactions are typically metal-organic frameworks or coordination complexes with diverse structural properties.
類似化合物との比較
5-(4-Carboxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as 4-(3-Carboxyphenyl)picolinic acid and 5-(3,4-Dicarboxylphenyl)picolinic acid . These compounds share similar structural features but differ in the position and number of carboxyl groups, which can influence their coordination behavior and applications. The unique substitution pattern of this compound makes it particularly suitable for forming diverse coordination polymers and metal-organic frameworks.
特性
IUPAC Name |
5-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXXSWHGWPOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















